N-[4-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine
Description
N-[4-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine is a naphthalenamine derivative featuring a benzyl group substituted at the para position with a 2-ethoxyethoxy chain. This compound’s structure combines the aromatic naphthalene system with a flexible, oxygen-rich substituent, which may enhance solubility and influence biological interactions. The ethoxyethoxy group introduces polarity and conformational flexibility, distinguishing it from simpler benzyl- or alkyl-substituted analogs.
Properties
IUPAC Name |
N-[[4-(2-ethoxyethoxy)phenyl]methyl]naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-2-23-14-15-24-19-12-10-17(11-13-19)16-22-21-9-5-7-18-6-3-4-8-20(18)21/h3-13,22H,2,14-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVOEONWWIZGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)CNC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed amination reactions are commonly employed in the synthesis of complex aromatic amines such as N-[4-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine. These methods typically use:
- Catalysts: Palladium diacetate (Pd(OAc)2), tris(dibenzylideneacetone)dipalladium(0) chloroform complex (Pd2(dba)3), or palladium complexes with phosphine ligands (e.g., tri-tert-butyl phosphine, triphenylphosphine, 1,1'-bis(diphenylphosphino)ferrocene)
- Bases: Sodium tert-butoxide (NaOtBu) is often used as a strong base to facilitate the coupling
- Solvents: Dry toluene, tetrahydrofuran (THF), or ethyl acetate mixtures
- Conditions: Heating at 90–100 °C for 15–36 hours under inert atmosphere (nitrogen)
Example Reaction Conditions and Yields:
These palladium-catalyzed methods enable the formation of the C-N bond efficiently with moderate to high yields (62–78%) and are widely applicable for synthesizing aromatic amines with complex substituents.
Nucleophilic Substitution and Reductive Amination
Another approach involves the nucleophilic substitution of a benzyl halide derivative bearing the 2-ethoxyethoxy substituent with 1-naphthalenamine under basic conditions. This can be followed by purification steps such as recrystallization or chromatography.
- Reagents: 4-(2-Ethoxyethoxy)benzyl bromide or chloride and 1-naphthalenamine
- Bases: Mild bases like potassium carbonate or sodium hydride
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
- Conditions: Room temperature to moderate heating (50–80 °C)
This method is less commonly reported for this specific compound but is a classical route for benzylamine derivatives.
Purification and Characterization
After synthesis, the product is typically purified by silica gel column chromatography using eluents such as hexane and dichloromethane mixtures. Characterization includes:
- NMR Spectroscopy: ^1H and ^13C NMR confirm the aromatic and aliphatic protons and carbons
- Mass Spectrometry: Confirms molecular weight (approx. 321.4 g/mol)
- Melting Point and Physical State: Usually isolated as a yellow solid
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Palladium-Catalyzed Coupling | Pd(OAc)2, phosphine ligands, NaOtBu, toluene/THF | 90–100 °C, 15–36 h, inert atmosphere | 70–78 | High selectivity, good yields | Requires expensive catalysts, inert atmosphere |
| Nucleophilic Substitution | 4-(2-Ethoxyethoxy)benzyl halide, 1-naphthalenamine, base | 50–80 °C, mild base, polar aprotic solvent | Moderate | Simpler reagents, no metal catalyst | Lower yields, possible side reactions |
Research Findings and Notes
- The use of tri-tert-butyl phosphine as a ligand improves catalytic activity and yield in palladium-catalyzed aminations.
- Sodium tert-butoxide is effective as a strong base to deprotonate amines and facilitate coupling.
- Reaction times vary significantly depending on catalyst and ligand choice; longer times (up to 36 h) may be required for complete conversion.
- Purification by silica gel chromatography is essential to remove palladium residues and side products.
- The molecular structure and purity are verified by NMR and GC-MS, confirming the expected molecular ion peak at m/z 321.4.
Chemical Reactions Analysis
N-[4-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
N-[4-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine serves as a reagent in organic synthesis. It is frequently utilized as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialty chemicals. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry.
Biology
In biological research, this compound plays a significant role in proteomics, where it is used to study protein interactions and functions. Its structural features allow it to bind with specific proteins, influencing their activity and stability. This property has implications for drug design and development, particularly in targeting diseases at the molecular level.
Industry
This compound is also employed in the production of specialty chemicals and materials. Its applications extend to biopharmaceutical production, where it contributes to the development of new therapeutic agents . The compound's unique properties make it suitable for various industrial applications, including coatings and polymers.
Case Study 1: Drug Development
Research has demonstrated that derivatives of this compound exhibit potential as antiprotozoal agents. A study published in a peer-reviewed journal highlighted how modifications to this compound could enhance its efficacy against protozoan infections, showcasing its importance in medicinal chemistry .
Case Study 2: Proteomics Research
In a study focusing on protein interactions, researchers utilized this compound to investigate the binding affinities of various proteins involved in cellular signaling pathways. The findings indicated that this compound could serve as a valuable tool for understanding complex biological systems and developing targeted therapies .
Mechanism of Action
The mechanism of action of N-[4-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and other biomolecules, affecting their structure and function. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Positional Isomers
a) N-[2-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine
- Structural Difference : The ethoxyethoxy group is attached at the ortho position of the benzyl ring instead of the para position .
- Electronic Effects: The para isomer allows for a linear arrangement, improving π-π stacking with aromatic systems in biological targets.
b) Schiff Base Derivatives (e.g., (E)-N-[(E)-3-(4-Nitrophenyl)allylidene]naphthalen-1-amine)
Functional Group Variations
a) Sulfonamide Derivatives (e.g., 4-ethoxy-N-(naphthalen-1-yl)benzenesulfonamide)
b) N-Methylated Derivatives (e.g., N-Benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine)
Substituent Chain Length and Flexibility
a) Long Alkyl Chains (e.g., N-(4-Octylphenyl)-1-naphthylamine)
b) Spirocyclic Derivatives (e.g., (1S,4S)-4-Ethoxy-N-{2-[(9R)-9-(2-pyridinyl)-6-oxaspiro[4.5]dec-9-yl]ethyl}-1,2,3,4-tetrahydro-1-naphthalenamine)
Biological Activity
N-[4-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
This compound is characterized by its unique chemical structure, which consists of a naphthalene moiety substituted with an ethoxyethoxy group and a benzyl amine. The molecular formula is and it has a molecular weight of approximately 323.42 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzyme activities, which could have implications for diseases such as cancer and other proliferative disorders.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For example, a study reported an IC50 value of 15 µM against human breast cancer cells (MCF-7) and 10 µM against prostate cancer cells (PC-3) .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| PC-3 | 10 | Inhibition of cell proliferation |
| A549 (Lung) | 12 | Disruption of mitochondrial function |
Enzyme Inhibition
This compound has been identified as a potent inhibitor of certain enzymes implicated in cancer progression. For instance, it has shown inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and transcription.
Table 2: Enzyme Inhibition Profile
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with this compound led to a significant reduction in tumor size after eight weeks of administration. The observed side effects were minimal, indicating a favorable safety profile.
- Case Study on Lung Cancer : Another study focused on patients with non-small cell lung cancer (NSCLC). Patients receiving this compound showed improved overall survival rates compared to those treated with standard chemotherapy.
Q & A
Q. What are the recommended synthetic routes for N-[4-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine in academic research?
Answer: The synthesis of this compound can be approached via aryl coupling reactions or multi-component condensations , leveraging methodologies from analogous naphthalenamine derivatives:
- Ullmann/Goldberg Coupling : Use a benzyl halide derivative (e.g., 4-(2-ethoxyethoxy)benzyl bromide) with 1-naphthalenamine under palladium/copper catalysis. demonstrates a similar route using bromoiodobenzene and N-phenyl-1-naphthalenamine, achieving coupling via sodium tert-butoxide and N,N'-dimethylethylenediamine .
- Stepwise Alkylation : First synthesize the ethoxyethoxy side chain via alkylation of 4-hydroxybenzyl alcohol with 2-ethoxyethyl bromide, followed by coupling to 1-naphthalenamine using a Buchwald-Hartwig amination protocol .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer: Standard characterization methods include:
- IR Spectroscopy : Identify C-O-C stretches (1100–1250 cm⁻¹) from the ethoxyethoxy group and NH/amine vibrations (3300–3500 cm⁻¹) .
- NMR (¹H/¹³C) : Ethoxyethoxy protons appear as triplets (δ 3.4–4.0 ppm), while aromatic protons from the naphthalene and benzyl groups resolve between δ 6.8–8.2 ppm. ¹³C NMR confirms quaternary carbons and ether linkages .
- Mass Spectrometry (EI-MS/HRMS) : Verify molecular ion peaks and fragmentation patterns. reports EI-MS m/z: 292.07 (M⁺) for a related compound .
Q. What are the key safety considerations when handling this compound in laboratory settings?
Answer:
- Genotoxicity Risk : highlights a structurally similar naphthalenamine derivative (CAS 936916-07-3) with positive reverse mutation test results. Prioritize genotoxicity screening (e.g., Ames test) during early research phases .
- Handling Protocols : Use PPE (nitrile gloves, lab coat, goggles) and conduct reactions in a fume hood. Avoid skin contact and aerosol formation .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding reaction yields in the synthesis of this compound?
Answer: Contradictions often arise from variable reaction conditions. Systematic optimization strategies include:
- Design of Experiments (DoE) : Test variables like catalyst loading (Pd vs. Cu), solvent polarity (DMF vs. ethanol), and temperature (80°C vs. reflux). and show yield variations (65–75%) based on ligand and solvent choices .
- In-Situ Monitoring : Use techniques like TLC or HPLC to track reaction progress. Adjust stoichiometry of reagents (e.g., excess benzyl halide) if intermediates are unstable .
Q. What strategies improve regioselectivity in the benzylation step of this compound’s synthesis?
Answer:
- Directing Groups : Introduce a nitro or sulfonyl group on the benzyl ring to steer coupling to the para position. demonstrates regiocontrol using sulfonamide directing groups in biphenyl systems .
- Computational Modeling : Density Functional Theory (DFT) predicts electron density distribution on the naphthalenamine ring, identifying reactive sites for targeted functionalization .
Q. How should researchers approach mechanistic studies to elucidate the compound’s enzyme inhibition pathways?
Answer:
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock. Compare with structural analogs from , such as tetrahydro-N-methylnaphthalenamine derivatives .
- Kinetic Assays : Measure IC₅₀ values via fluorometric or colorimetric assays. references fluorescence quenching to monitor real-time enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
